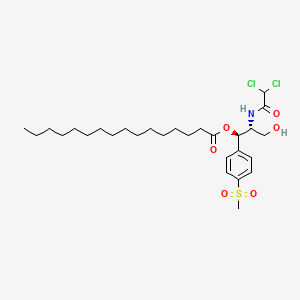

Thiamphenicol palmitate

Beschreibung

Eigenschaften

IUPAC Name |

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34)/t24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGLXKYZAOFGQO-AOYPEHQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CO)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200608 | |

| Record name | (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52628-58-7 | |

| Record name | Hexadecanoic acid, 2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulfonyl)phenyl]propyl ester, [R-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamphenicol palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-1-(4-(methylsulphonyl)phenyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[(dichloroacetyl)amino]-3-hydroxy-1-[4-(methylsulphonyl)phenyl]propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8Q4JN3YKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Discovery of Thiamphenicol Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol (B1682257), a broad-spectrum antibiotic and an analogue of chloramphenicol (B1208), has been a subject of continued interest due to its favorable safety profile, particularly its lower risk of aplastic anemia. However, its clinical application in oral formulations has been hampered by its bitter taste and limited aqueous solubility. To overcome these challenges, the prodrug Thiamphenicol Palmitate was developed. This technical guide provides an in-depth overview of the synthesis, discovery, and core characteristics of this compound. It details both chemical and enzymatic synthesis protocols, presents key physicochemical and pharmacokinetic data in structured tables, and illustrates the underlying mechanism of action and the prodrug development workflow through diagrams.

Discovery and Rationale for Development

The journey of phenicol antibiotics began with the discovery of chloramphenicol in 1947, isolated from Streptomyces venezuelae.[1] The success of chloramphenicol spurred the development of synthetic analogues with improved safety profiles. Thiamphenicol emerged as a promising candidate, differing from chloramphenicol by the substitution of the p-nitrophenyl group with a methylsulfonyl group.[1] This modification significantly reduces the risk of aplastic anemia, a rare but serious side effect associated with chloramphenicol.

Despite its therapeutic advantages, thiamphenicol's bitter taste and poor water solubility presented significant challenges for oral administration, especially in pediatric and geriatric populations. This led to the application of the prodrug concept, a strategy to temporarily modify a drug's physicochemical properties to improve its delivery and absorption.[1] By esterifying the primary hydroxyl group of thiamphenicol with palmitic acid, a long-chain fatty acid, the resulting prodrug, this compound, becomes tasteless and less water-soluble.[1][2] This ester is inactive and is designed to be hydrolyzed by intestinal lipases to release the active thiamphenicol, which is then absorbed into the bloodstream.[1]

Synthesis of this compound

The synthesis of this compound involves the esterification of the primary hydroxyl group of thiamphenicol with palmitic acid or a more reactive derivative like palmitoyl (B13399708) chloride. Both chemical and enzymatic methods have been developed for this purpose.

Chemical Synthesis

Chemical synthesis offers a traditional and scalable method for the production of this compound. A common approach involves the use of a coupling agent or the activation of palmitic acid to facilitate the esterification reaction.

Experimental Protocol: Chemical Synthesis via Steglich Esterification

This protocol is based on the Steglich esterification, a mild method suitable for substrates with sensitive functional groups.

-

Materials:

-

Thiamphenicol

-

Palmitic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve Thiamphenicol (1 equivalent) and palmitic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

-

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, presents a "green chemistry" approach for the synthesis of this compound. Lipases offer high regioselectivity, specifically targeting the primary hydroxyl group, and operate under mild reaction conditions, minimizing the formation of byproducts.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from studies on the lipase-catalyzed synthesis of thiamphenicol esters.

-

Materials:

-

Thiamphenicol

-

Vinyl palmitate (acyl donor)

-

Immobilized Candida antarctica lipase (B570770) B (CALB, e.g., Novozym 435)

-

Anhydrous acetonitrile (B52724) or acetone

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

To a suspension of Thiamphenicol (1 equivalent) in anhydrous acetonitrile, add vinyl palmitate (2-5 equivalents).

-

Add the immobilized lipase (e.g., 20% w/w of the substrate).

-

The reaction mixture is shaken at a controlled temperature (e.g., 40-50°C) and monitored by TLC or HPLC.

-

Upon completion of the reaction, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain this compound.

-

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of Thiamphenicol and its palmitate ester is crucial for formulation development and clinical application.

Physicochemical Data

| Property | Thiamphenicol | This compound |

| Molecular Formula | C₁₂H₁₅Cl₂NO₅S | C₂₈H₄₅Cl₂NO₆S |

| Molecular Weight | 356.22 g/mol | 594.63 g/mol [3] |

| Melting Point | 163-166 °C | 108-112 °C[4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, and DMF.[5] | Insoluble in water; Soluble in ether, alcohol, and chloroform.[2] |

| pKa (Predicted) | 11.05 ± 0.46 | 10.75 ± 0.46 |

| LogP (Predicted) | 1.1 | 7.6[3] |

Spectroscopic Data

Thiamphenicol:

-

¹H NMR (DMSO-d₆): δ (ppm) 7.85 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 6.15 (s, 1H, CHCl₂), 5.15 (d, 1H, CH-OH), 4.80 (m, 1H, CH-NH), 4.10 (m, 1H, CH₂-OH), 3.60 (m, 2H, CH₂-OH), 3.15 (s, 3H, S-CH₃).

-

¹³C NMR (DMSO-d₆): δ (ppm) 165.0 (C=O), 142.0 (Ar-C), 138.0 (Ar-C), 128.0 (Ar-CH), 126.0 (Ar-CH), 72.0 (CH-OH), 66.0 (CHCl₂), 62.0 (CH₂-OH), 55.0 (CH-NH), 44.0 (S-CH₃).

-

FTIR (cm⁻¹): Key peaks around 3350 (O-H stretch), 3250 (N-H stretch), 1694 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1300 and 1140 (S=O stretch).[1][6]

This compound:

-

¹H NMR (CDCl₃): δ (ppm) 7.90 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.10 (s, 1H, CHCl₂), 5.90 (d, 1H, CH-O-C=O), 4.40 (m, 1H, CH-NH), 3.90 (m, 2H, CH₂-OH), 3.10 (s, 3H, S-CH₃), 2.30 (t, 2H, -CH₂-C=O), 1.60 (m, 2H, -CH₂-), 1.25 (s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃): δ (ppm) 173.0 (C=O, ester), 165.5 (C=O, amide), 143.0 (Ar-C), 139.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 74.0 (CH-O-C=O), 66.5 (CHCl₂), 63.0 (CH₂-OH), 54.0 (CH-NH), 44.5 (S-CH₃), 34.0 (-CH₂-C=O), 31.9-22.7 (-(CH₂)₁₃-), 14.1 (-CH₃).

-

FTIR (cm⁻¹): Expected peaks similar to thiamphenicol with the addition of a strong ester carbonyl stretch around 1735 cm⁻¹ and prominent C-H stretches from the palmitate chain around 2920 and 2850 cm⁻¹.

Pharmacokinetic Data

The pharmacokinetic profile of thiamphenicol after oral administration of its palmitate ester is characterized by the in vivo hydrolysis of the prodrug to release the active compound.

| Parameter | Value (for Thiamphenicol after oral administration) |

| Time to Peak (Tₘₐₓ) | ~2 hours[2] |

| Peak Plasma Conc. (Cₘₐₓ) | 16.1 - 18.6 µg/mL (after a 2.5 g dose)[2] |

| Elimination Half-life (t₁/₂) | Approximately 4 hours[7] |

| Bioavailability | ~80%[7] |

Mechanism of Action and Development Workflow

Mechanism of Action

The active form, thiamphenicol, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[8] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[5] This binding prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth and replication.[5]

Mechanism of action of Thiamphenicol.

Prodrug Development Workflow

The development of this compound followed a logical prodrug design workflow aimed at overcoming the limitations of the parent drug.

Workflow for the development of this compound.

Conclusion

The synthesis and discovery of this compound exemplify a successful application of the prodrug strategy to enhance the clinical utility of an effective antibiotic. By masking the bitter taste and altering the solubility of thiamphenicol, the palmitate ester facilitates oral administration and improves patient compliance. The availability of both robust chemical synthesis routes and greener enzymatic methods provides flexibility in its manufacturing. The well-characterized physicochemical, spectroscopic, and pharmacokinetic properties of this compound, as detailed in this guide, provide a solid foundation for its formulation, quality control, and further research in drug development. This comprehensive understanding is essential for researchers and scientists working towards optimizing existing antibiotic therapies and developing novel drug delivery systems.

References

- 1. scispace.com [scispace.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. [Far infrared and proton magnetic resonance spectra of chloramphenicol palmitate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencetechindonesia.com [sciencetechindonesia.com]

- 6. rsc.org [rsc.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis and Characterization of Thiamphenicol Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and characterization of thiamphenicol (B1682257) palmitate. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and quality control. This document details the principles, experimental protocols, and expected data for the analysis of thiamphenicol palmitate using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Introduction to this compound

This compound is a prodrug of thiamphenicol, a broad-spectrum antibiotic structurally related to chloramphenicol. The palmitate ester is synthesized to improve the physicochemical properties of the parent drug, such as taste and solubility. For therapeutic efficacy, this compound must be hydrolyzed in the body to release the active thiamphenicol. Rigorous spectroscopic analysis is crucial to confirm the identity, purity, and stability of this pharmaceutical compound.

Spectroscopic Characterization

The structural elucidation and characterization of this compound rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. While specific experimental NMR data for this compound is not widely available in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of thiamphenicol and palmitic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic protons (thiamphenicol moiety) | 7.5 - 8.0 | m | Protons on the phenyl ring adjacent to the sulfonyl group. |

| CH-OH (thiamphenicol moiety) | ~5.3 | d | |

| CH-NH (thiamphenicol moiety) | ~4.3 | m | |

| CH₂-O-C=O (ester linkage) | ~4.2 | m | Downfield shift compared to the parent thiamphenicol due to the ester linkage. |

| CHCl₂ (dichloroacetyl group) | ~6.0 | s | |

| NH (amide) | ~7.0 | d | |

| CH₃ (sulfonyl group) | ~3.1 | s | |

| CH₂-C=O (palmitate moiety) | ~2.3 | t | α-methylene protons of the palmitate chain. |

| CH₂ chain (palmitate moiety) | 1.2 - 1.6 | m | Bulk of the methylene (B1212753) protons in the palmitate chain. |

| CH₃ (terminal, palmitate moiety) | ~0.9 | t | Terminal methyl group of the palmitate chain. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~173 |

| C=O (amide) | ~165 |

| Aromatic carbons (thiamphenicol moiety) | 125 - 145 |

| CH-OH (thiamphenicol moiety) | ~71 |

| CH-NH (thiamphenicol moiety) | ~57 |

| CH₂-O-C=O (ester linkage) | ~66 |

| CHCl₂ (dichloroacetyl group) | ~67 |

| CH₃ (sulfonyl group) | ~44 |

| CH₂-C=O (palmitate moiety) | ~34 |

| CH₂ chain (palmitate moiety) | 22 - 32 |

| CH₃ (terminal, palmitate moiety) | ~14 |

-

Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for quantitative analysis).

-

Number of Scans: 16 or more, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, amide, hydroxyl, and sulfonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (amide) | 3200 - 3400 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch (ester) | ~1735 |

| C=O stretch (amide I) | ~1694[1][2] |

| N-H bend (amide II) | ~1530 |

| S=O stretch (sulfonyl) | 1300 - 1350 and 1150 - 1160 |

| C-O stretch (ester) | 1100 - 1300 |

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a small amount of the sample in a mortar.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

-

Spread the paste thinly between two KBr or NaCl plates.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or with pure KBr pellet/Nujol) to subtract from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV spectrum of this compound is dominated by the absorption of the aromatic ring in the thiamphenicol moiety.

Table 4: UV-Vis Spectral Data for this compound

| Parameter | Value | Solvent |

| λmax | ~224 nm[3][4] | Water or Methanol (B129727) |

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV spectra of the standard solutions and the sample solution over a wavelength range of approximately 200-400 nm.

-

Determine the wavelength of maximum absorbance (λmax).

-

-

Quantitative Analysis:

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve using its absorbance value.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₈H₄₅Cl₂NO₆S |

| Molecular Weight | 594.63 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 595.2 |

| [M+Na]⁺ (Positive Ion Mode) | m/z 617.2 |

| [M-H]⁻ (Negative Ion Mode) | m/z 593.2 |

Expected Fragmentation Pattern (ESI-MS/MS):

The fragmentation of this compound is expected to occur at the ester linkage and within the thiamphenicol core. Key fragmentation pathways would likely involve:

-

Neutral loss of palmitic acid: This would result in a fragment corresponding to the protonated thiamphenicol core.

-

Cleavage of the dichloroacetyl group.

-

Fragmentations within the palmitate chain.

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray Ionization (ESI), in either positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Full Scan Mode: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Tandem MS (MS/MS) Mode: Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis and characterization of this compound. While experimental data for this compound itself, particularly for NMR, is not extensively published, the information provided, based on the parent compound and general spectroscopic principles, serves as a strong foundation for its analysis. Adherence to the detailed experimental protocols is essential for obtaining high-quality, reliable, and reproducible data, which is paramount for ensuring the quality, safety, and efficacy of this important pharmaceutical compound.

References

In Vitro Antibacterial Spectrum of Thiamphenicol Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of thiamphenicol (B1682257), the active metabolite of the prodrug thiamphenicol palmitate. Thiamphenicol is a broad-spectrum antibiotic belonging to the amphenicol class, demonstrating activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria. This document summarizes quantitative susceptibility data, details common experimental methodologies for determining antibacterial activity, and visualizes the drug's mechanism of action and relevant experimental workflows.

Introduction

This compound is an orally administered prodrug that undergoes hydrolysis in the small intestine, mediated by lipases, to release its active form, thiamphenicol.[1] As the palmitate ester itself is inactive, the in vitro antibacterial spectrum is determined by the activity of thiamphenicol.[1] A structural analog of chloramphenicol, thiamphenicol distinguishes itself by the substitution of a methylsulfonyl group for the p-nitrophenyl group, a modification that influences its pharmacokinetic and toxicological profile.[1] Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2]

This guide serves as a technical resource for researchers and drug development professionals, offering a consolidated view of the in vitro efficacy of thiamphenicol against a diverse panel of bacterial pathogens.

Mechanism of Action

Thiamphenicol's primary mechanism of action involves the inhibition of bacterial protein synthesis.[2] It selectively binds to the 50S subunit of the bacterial 70S ribosome, a crucial component of the protein synthesis machinery.[2] This binding interferes with the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.[2] This targeted disruption of protein production ultimately inhibits bacterial growth and replication.[2]

In Vitro Antibacterial Spectrum

Thiamphenicol demonstrates a broad spectrum of activity against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for thiamphenicol against Gram-positive, Gram-negative, and atypical bacteria. MIC values are presented as ranges, MIC50 (the concentration required to inhibit 50% of isolates), and MIC90 (the concentration required to inhibit 90% of isolates).

Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 389 | 0.06 - 2 | 0.5 | 2 | [3] |

| Streptococcus pyogenes | 360 | - | 2 | 4 | [3] |

| Streptococci (unspecified) | - | ≤ 0.5 - 4 | - | - | [4] |

| Pneumococci | - | ≤ 0.5 - 4 | - | - | [4] |

| Enterococci | - | ≤ 0.5 - 4 | - | - | [4] |

| Staphylococcus aureus | - | 8 - 64 | - | - | [4] |

Gram-Negative Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | 126 | - | 0.5 | 1 | [3] |

| Haemophilus influenzae | - | 0.6 - 12 | - | - | [5] |

| Neisseria gonorrhoeae | 23 | - | - | - | [4] |

| Neisseria gonorrhoeae (non-PPNG) | - | - | - | 0.5 | [6] |

| Neisseria gonorrhoeae (PPNG) | - | - | - | 2.0 | [6] |

| Salmonella | - | 8 - 64 | - | - | [4] |

| Escherichia coli | - | 8 - 64 | - | - | [4] |

| Klebsiella pneumoniae | - | 8 - >64 | - | - | [4] |

| Enterobacter | - | 8 - 64 | - | - | [4] |

| Proteus | - | 8 - >64 | - | - | [4] |

| Citrobacter | - | 8 - 64 | - | - | [4] |

Atypical Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Chlamydia pneumoniae | - | - | - | [1][7][8] |

| Chlamydia trachomatis | 16 | - | 1.0 | [6] |

| Mycoplasma pneumoniae | - | 2 - 10 | - | [8][9] |

| Legionella pneumophila | 36 | <64 | - | [10][11] |

Experimental Protocols

The in vitro antibacterial spectrum of thiamphenicol is determined using standardized susceptibility testing methods. The most common protocols are broth microdilution, agar (B569324) dilution, and disk diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

-

Preparation of Antibiotic Solutions: A stock solution of thiamphenicol is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) for the specific bacterium being tested.

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Agar Dilution Method

This method is also used to determine the MIC and is considered a reference method.

-

Preparation of Antibiotic Plates: A stock solution of thiamphenicol is prepared and serial dilutions are made. Each dilution is then added to molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes to solidify. This creates a series of plates with varying concentrations of the antibiotic.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension, typically using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated under appropriate conditions.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of susceptibility.

-

Inoculum Preparation and Plating: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Paper disks impregnated with a known concentration of thiamphenicol are placed on the surface of the inoculated agar.

-

Incubation: The plate is incubated under appropriate conditions.

-

Interpretation: As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Conclusion

Thiamphenicol, the active form of this compound, exhibits a broad in vitro antibacterial spectrum encompassing a variety of Gram-positive, Gram-negative, and atypical pathogens. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a reliable basis for its therapeutic use. The quantitative data and standardized methodologies presented in this guide offer a valuable resource for the scientific and drug development communities in the ongoing evaluation and application of this important antibiotic.

References

- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 2. [Role of thiamphenicol in the treatment of community-acquired lung infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]

- 4. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiamphenicol in treatment of Haemophilus influenzae meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of thiamphenicol against Chlamydia trachomatis and Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of thiamphenicol-glycinate-acetylcysteinate and other drugs against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent clinical evidence of the efficacy and safety of thiamphenicol glycinate acetylcysteinate and thiamphenicol glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of thiamphenicol, erythromycin and fluoroquinolones against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Hydrolysis and Activation of Thiamphenicol Palmitate Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and activation of thiamphenicol (B1682257) palmitate, a prodrug of the broad-spectrum antibiotic thiamphenicol. The conversion of the inactive ester prodrug to the active parent drug is a critical step in its therapeutic action. This document details the enzymatic processes involved, presents quantitative data on bioavailability, outlines experimental protocols for studying hydrolysis, and provides visual representations of the activation pathway and experimental workflows.

Introduction: The Rationale for a Prodrug Approach

Thiamphenicol, a methyl-sulfonyl analogue of chloramphenicol (B1208), is a potent inhibitor of bacterial protein synthesis with a broad spectrum of activity.[1][2] It offers a key safety advantage over chloramphenicol as it has not been associated with aplastic anemia.[3] However, the inherent bitter taste of thiamphenicol can impede patient compliance, particularly in pediatric and geriatric populations.

To overcome this limitation, thiamphenicol palmitate was developed as a prodrug. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[4] In the case of this compound, the esterification of thiamphenicol with palmitic acid masks the bitter taste and improves the drug's palatability.[5][6] This prodrug strategy relies on the efficient in vivo hydrolysis of the ester bond to release thiamphenicol for absorption and subsequent therapeutic effect.

The Hydrolysis and Activation Pathway

The activation of this compound is a one-step enzymatic process that primarily occurs in the small intestine.

-

Enzymatic Cleavage: Following oral administration, this compound, which is largely insoluble in water, transits to the small intestine. Here, it is hydrolyzed by intestinal enzymes, specifically carboxylesterases (CES) and lipases, which are abundant in the intestinal lumen and brush border.[1][7][8]

-

Release of Active Drug: The hydrolysis of the ester linkage cleaves the palmitic acid moiety from the thiamphenicol molecule. This releases the active thiamphenicol, which is then available for absorption into the systemic circulation.

-

Systemic Action: Once absorbed, thiamphenicol exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis.[5][9]

The activation pathway is a straightforward, enzyme-catalyzed hydrolysis reaction.

Quantitative Data

The efficiency of the hydrolysis and subsequent absorption of thiamphenicol from the palmitate prodrug is reflected in its pharmacokinetic parameters.

| Parameter | Species | Value | Notes | Reference |

| Bioavailability of Oral Thiamphenicol | Humans | High | Plasma levels similar to a 500 mg oral dose of chloramphenicol. | [10] |

| Humans | Mean peak plasma levels of 16.1-18.6 µg/mL ~2 hours after a 2.5 g oral dose. | No less bioavailable than a 0.5 g parenteral dose. | [2] | |

| Turkeys | 69% | Following a single oral administration of 30 mg/kg. | [11] | |

| Calves | 94.6 ± 2.7% | After intramuscular administration. | [2] | |

| Metabolism of Thiamphenicol | Humans | Primarily excreted unchanged in urine (53.1% after 24 hours). | Minimal metabolism. | [10] |

| Rats | ~62% of an oral dose excreted unchanged in urine. | Limited glucuronidation. | [10] | |

| Pigs | Glucuronidation is a more significant metabolic pathway. | - | [4] | |

| Plasma Protein Binding of Thiamphenicol | Humans and Rats | < 25% | Low protein binding facilitates tissue distribution. | [4] |

Experimental Protocols

In Vitro Hydrolysis of this compound using Porcine Liver Esterase

This protocol provides a framework for assessing the enzymatic hydrolysis of this compound in a controlled in vitro setting. Porcine liver esterase is often used as a readily available model enzyme.

Objective: To determine the rate of thiamphenicol release from this compound upon enzymatic hydrolysis.

Materials:

-

This compound

-

Thiamphenicol standard

-

Porcine Liver Esterase (e.g., Sigma-Aldrich E3019 or equivalent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC system with UV or MS/MS detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of thiamphenicol in the same solvent for standard curve generation.

-

Prepare the porcine liver esterase solution in phosphate buffer (pH 7.4) at a desired concentration (e.g., 10 units/mL). The optimal concentration may need to be determined empirically.

-

-

Enzymatic Reaction:

-

In a series of microcentrifuge tubes, add a specific volume of the this compound stock solution and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried prodrug in a pre-warmed (37°C) phosphate buffer to achieve the desired starting concentration (e.g., 100 µM).

-

Initiate the reaction by adding the porcine liver esterase solution. The final reaction volume should be consistent across all samples.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in designated tubes by adding an equal volume of cold acetonitrile. This will precipitate the enzyme and stop the hydrolysis.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Sample Analysis by HPLC:

-

Transfer the supernatant to HPLC vials for analysis.

-

Develop and validate an HPLC method for the simultaneous quantification of this compound and thiamphenicol. A reverse-phase C18 column is typically suitable.

-

A sample gradient mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.

-

Monitor the elution of both compounds using a UV detector at a suitable wavelength (e.g., 225 nm) or an MS/MS detector for higher sensitivity and specificity.[12]

-

-

Data Analysis:

-

Generate a standard curve for thiamphenicol to quantify its concentration in the samples.

-

Plot the concentration of thiamphenicol formed over time.

-

Calculate the initial rate of hydrolysis from the linear portion of the curve.

-

Caco-2 Cell Permeability and Hydrolysis Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption. These cells differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine, including carboxylesterases.

Objective: To simultaneously assess the permeability of thiamphenicol and the hydrolysis of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

-

Transwell® inserts (e.g., 12- or 24-well plates)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound and Thiamphenicol standards

-

HPLC system with UV or MS/MS detector

Procedure:

-

Caco-2 Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

-

Alternatively, assess the permeability of a paracellular marker such as Lucifer yellow.

-

-

Permeability and Hydrolysis Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

-

Add the test compound (this compound) to the apical (donor) chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

At the end of the experiment, collect samples from the apical chamber as well.

-

To determine the intracellular concentration and hydrolysis, the cells can be washed and then lysed.

-

-

Sample Analysis:

-

Analyze the samples from the apical and basolateral chambers, as well as the cell lysate, for the concentrations of both this compound and thiamphenicol using a validated HPLC or LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for thiamphenicol.

-

Determine the rate of disappearance of this compound from the apical chamber and the rate of appearance of thiamphenicol in both the apical and basolateral chambers.

-

Calculate the percentage of this compound hydrolyzed.

-

Conclusion

The development of this compound as a prodrug is a successful strategy to improve the palatability of thiamphenicol, thereby enhancing its therapeutic potential. The activation of this prodrug is dependent on efficient hydrolysis by intestinal esterases and lipases. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the hydrolysis and activation of this compound and other ester prodrugs. Understanding these fundamental processes is crucial for the rational design and development of effective oral drug delivery systems.

References

- 1. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of carboxylesterases expressed in rat intestine and effects of their hydrolyzing activity in predicting first-pass metabolism of ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. The role of intestinal carboxylesterase in the oral absorption of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]

- 10. Simultaneous determination of residual thiamphenicol and florfenicol in foods of animal origin by HPLC/electrospray ionization-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

A Structural and Mechanistic Comparison of Thiamphenicol Palmitate and Chloramphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Thiamphenicol palmitate and Chloramphenicol, focusing on their structural differences, physicochemical properties, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and antibiotic research.

Core Structural Differences

Chloramphenicol and Thiamphenicol share a common D-threo-2-acylamido-1-phenyl-1,3-propanediol backbone, which is crucial for their antibacterial activity. The primary structural distinction lies in the substituent at the para-position of the phenyl ring.[1]

-

Chloramphenicol features a p-nitrophenyl group (-NO₂). This group is implicated in the rare but serious side effect of aplastic anemia.[2]

-

Thiamphenicol possesses a methylsulfonyl group (-SO₂CH₃) in place of the nitro group. This modification is key to its improved safety profile, as it is not metabolized to the toxic intermediates associated with Chloramphenicol.

This compound is a prodrug of Thiamphenicol. It is the palmitate ester of Thiamphenicol, formed by the esterification of the primary hydroxyl group at the C-3 position with palmitic acid.[3][4] This esterification renders the molecule inactive until it is hydrolyzed in the small intestine by lipases to release the active Thiamphenicol.[3] This prodrug formulation is designed to improve oral administration by masking the bitter taste of the parent compound.[3]

Comparative Physicochemical Properties

The structural modifications result in distinct physicochemical properties, which are summarized below.

| Property | Chloramphenicol | This compound |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | C₂₈H₄₅Cl₂NO₆S |

| Molecular Weight | 323.13 g/mol | 594.6 g/mol [5] |

| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[6] | [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate[5] |

| CAS Number | 56-75-7[6] | 52628-58-7[5] |

| Melting Point | ~150.5 °C | 108-112 °C |

| LogP (Octanol/Water) | 1.14 | ~7.6[5] |

| Water Solubility | Slightly soluble (2.5 mg/mL)[7] | Less soluble than Thiamphenicol (due to palmitate ester)[3] |

Mechanism of Action and Prodrug Activation

Both Chloramphenicol and the active form of this compound (Thiamphenicol) are broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[8][9]

They bind to the 50S subunit of the bacterial 70S ribosome, specifically to the A2451 and A2452 residues of the 23S rRNA.[10][11] This binding action obstructs the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.[8][11]

References

- 1. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]

- 2. Chloramphenicol toxicity: 25 years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THIAMPHENICOLPALMITATE | 1487-91-8 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C28H45Cl2NO6S | CID 6452680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 9. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 10. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 11. letstalkacademy.com [letstalkacademy.com]

Thiamphenicol palmitate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiamphenicol (B1682257) palmitate, a prodrug of the broad-spectrum antibiotic thiamphenicol. This document details its chemical identity, synthesis, mechanism of action, and key experimental data and protocols relevant to its development and research.

Chemical Identity and Physicochemical Properties

Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol. This modification significantly reduces its aqueous solubility, a property intentionally designed to mask the bitter taste of the parent compound, making it more suitable for oral administration, particularly in pediatric formulations.

CAS Number: 52628-58-7

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₅Cl₂NO₆S | --INVALID-LINK-- |

| Molecular Weight | 594.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | --INVALID-LINK-- |

| Melting Point | 108-112°C | LKT Labs |

| Appearance | Yellowish-Crystalline Powder | LKT Labs |

| Solubility | Insoluble in water. Soluble in ether, chloroform, acetone, and alcohol. | --INVALID-LINK-- |

| XLogP3 | 7.6 | --INVALID-LINK-- |

Prodrug Activation and Mechanism of Action

This compound is a pharmacologically inactive prodrug. Following oral administration, it is hydrolyzed in the small intestine by lipases to release the active antibiotic, thiamphenicol.

Prodrug Activation Pathway

The activation of this compound is a straightforward enzymatic process.

Molecular Mechanism of Action

The active form, thiamphenicol, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding action blocks the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.

Literature review on Thiamphenicol palmitate research

An In-depth Technical Guide to Thiamphenicol (B1682257) Palmitate

Introduction

Thiamphenicol palmitate is the palmitic acid ester of thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1] It functions as a prodrug, an inactive compound that is metabolized in the body to produce the active drug, thiamphenicol.[1][2] This chemical modification is primarily designed to overcome the bitter taste of the parent compound, thiamphenicol, thereby improving its palatability for oral administration, especially in pediatric populations.[1] The esterification with palmitic acid, a long-chain fatty acid, reduces the drug's solubility in saliva, effectively masking its taste.[1] Upon ingestion, this compound is hydrolyzed by intestinal enzymes, such as lipases, to release the active thiamphenicol, which is then absorbed into the bloodstream.[1][2]

Thiamphenicol itself is a structural analogue of chloramphenicol (B1208), differing by the substitution of the p-nitrophenyl group with a methylsulfonyl group.[1][3] This modification significantly alters its metabolic profile, most notably reducing the risk of aplastic anemia, a severe and often fatal side effect associated with chloramphenicol.[3][4] However, it can still cause a dose-related, reversible bone marrow depression.[4][5] Thiamphenicol is effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, Escherichia, and Haemophilus species.[6][7] This guide provides a comprehensive review of the research on this compound, focusing on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and toxicological profile.

Chemical and Physical Properties

This compound is a synthetic ester that serves as a biochemical reagent in life science research.[8][9] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 52628-58-7 | [10][11] |

| Molecular Formula | C28H45Cl2NO6S | [8][10] |

| Molecular Weight | 594.6 g/mol | [10] |

| IUPAC Name | [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-methylsulfonylphenyl)propyl] hexadecanoate | [10] |

| Boiling Point | 722 °C at 760 mmHg | [8] |

| Density | 1.168 g/cm³ | [8] |

| Flash Point | 390.5 °C | [8] |

| LogP | 7.90820 | [8] |

| XLogP3 | 7.6 | [8][10] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 6 | [8] |

| Rotatable Bond Count | 22 | [8] |

Synthesis and Formulation

The synthesis of this compound is analogous to that of chloramphenicol palmitate, involving the esterification of the primary hydroxyl group of the parent drug with palmitic acid.[1][12] This process converts the active, often bitter-tasting drug into a less water-soluble, tasteless ester prodrug.[1][12]

General Experimental Protocol for Synthesis

While specific patented processes exist, a general laboratory-scale synthesis can be derived from analogous chloramphenicol ester synthesis procedures.[13]

-

Reactant Preparation: Dissolve thiamphenicol in a suitable organic solvent (e.g., ethyl acetate).

-

Esterification: Add an acyl donor, such as vinyl palmitate or palmitoyl (B13399708) chloride, to the solution. The reaction is often catalyzed by a lipase (B570770) enzyme (e.g., from Candida antarctica or Bacillus amyloliquefaciens) to ensure high regioselectivity and mild reaction conditions.[13]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 8-24 hours), depending on the catalyst and reactants used.[13]

-

Extraction and Purification: After the reaction, the product is extracted from the solution. The crude product is then purified, often by recrystallization from a suitable solvent like water, to yield the final this compound product.

-

Analysis: The purity and yield of the final product are typically assessed using High-Performance Liquid Chromatography (HPLC).[1]

Pharmacodynamics: Mechanism of Action

The antibacterial activity of this compound is dependent on its in vivo hydrolysis to the active compound, thiamphenicol.[1] Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[14][15][16]

The mechanism involves the following steps:

-

Ribosomal Binding: Thiamphenicol selectively binds to the 50S subunit of the bacterial 70S ribosome.[6][14] This binding is specific to prokaryotic ribosomes, which accounts for its relatively low toxicity in human cells that possess 80S ribosomes.[14]

-

Inhibition of Peptidyl Transferase: By binding to the 50S subunit, thiamphenicol inhibits the activity of peptidyl transferase.[14] This enzyme is critical for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[14]

-

Disruption of Protein Synthesis: The blockade of peptidyl transferase prevents the growing polypeptide chain from being transferred to the aminoacyl-tRNA, effectively halting protein elongation.[14] This leads to the cessation of protein production, which is essential for bacterial growth, replication, and cellular maintenance.[7][14]

A key advantage of thiamphenicol over chloramphenicol is its resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some resistant bacteria.[1]

Pharmacokinetics

Thiamphenicol, the active metabolite of this compound, generally shows rapid absorption and wide distribution following administration.[3] Its elimination half-life varies among species but is typically between 1.5 and 5 hours.[3] Unlike chloramphenicol, it exhibits limited binding to plasma proteins (less than 25% in rats).[3]

Pharmacokinetic Parameters in Animal Models

The following table summarizes key pharmacokinetic parameters of thiamphenicol in various animal species after different routes of administration.

| Species | Dose | Route | T½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Rats | 30 mg/kg | IV | 0.77 | - | - | - | [3][17] |

| Rats | 30 mg/kg | Oral | - | - | - | 62% (urine recovery) | [17] |

| Calves | 25 mg/kg | IM | 1.75 | - | 0.9 | - | [3] |

| Lactating Cows | 25 mg/kg | IV | 1.60 ± 0.30 | - | - | - | [3] |

| Pigs | 50 mg/kg | Oral | 1.2 | 1.29 - 2.81 | 1-2 | - | [3] |

| Sheep | 20 mg/kg | IV | 1.5 | - | - | - | [3] |

| Sheep | - | IM | ~1.5 | ~1.0 | - | 87.5 | [3] |

| Sheep | - | Oral | - | - | - | 30.0 | [3] |

| Camels | 20 mg/kg | IV | 2.11 | - | - | - | [3] |

| Broiler Chickens | 30 mg/kg | IV | 4.58 ± 0.2 | - | - | - | [3] |

| Broiler Chickens | 30 mg/kg | Oral | 2.65 ± 0.01 | 3.64 ± 0.01 | 14.58 ± 0.1 | - | [3] |

Note: Data pertains to the active drug, thiamphenicol, not the palmitate ester prodrug.

Metabolism and Excretion

Thiamphenicol undergoes minimal metabolism in the liver, with little to no conjugation with glucuronic acid in most species.[15][17] However, a higher degree of glucuronidation has been observed in guinea pigs and pigs.[1] The primary route of excretion is via the kidneys, with a large portion of the drug (around 70% in humans) being excreted unchanged in the urine.[15][17] A smaller amount is excreted in bile and feces.[15]

Toxicology and Safety Profile

The primary toxicological concern with thiamphenicol is dose-dependent, reversible bone marrow depression.[4][5] Unlike chloramphenicol, it is not associated with the idiosyncratic, irreversible aplastic anemia that can occur after therapy.[4][18]

Animal Toxicology Studies

Studies in mice and rats have been conducted to define the hematological changes associated with thiamphenicol administration.

| Species | Dosing Regimen | Key Findings | Reference |

| BALB/c Mice | 400-1500 mg/kg, daily by gavage for 7-17 days | Dose-related, reversible decreases in RBC, HCT, Hb, reticulocytes, and platelets. Reduced marrow cell counts with erythroid depletion. No evidence of chronic bone marrow aplasia. | [5][18] |

| Wistar Hanover Rats | 50-375 mg/kg, daily by gavage for 9-10 days | Anemia with reduced reticulocyte and platelet counts. Decreased neutrophils and lymphocytes. Decreased marrow erythroid cells. Considered more haemotoxic in rats than in mice. | [5] |

Experimental Protocol for In Vivo Toxicology

The following protocol is a generalized representation based on published studies.[5][18]

-

Animal Model: Female BALB/c mice or Wistar Hanover rats are selected.

-

Drug Administration: Thiamphenicol is administered daily via oral gavage at specified dose levels for a period of 7 to 17 days.

-

Sample Collection: At various time points post-dosing (e.g., 1, 7, 14, 41, 98 days), animals are sampled for blood and bone marrow.

-

Hematological Analysis: Peripheral blood samples are analyzed for red blood cell (RBC) count, hematocrit (HCT), hemoglobin (Hb), reticulocyte count, and platelet count.

-

Bone Marrow Analysis: Bone marrow is assessed for cellularity, myeloid/erythroid (M:E) ratio, and progenitor cell morphology. Hematopoietic stem cell assays (e.g., colony-forming units-erythroid, CFU-E; colony-forming units-granulocyte-macrophage, CFU-GM) are performed.

-

Data Evaluation: Changes in hematological and bone marrow parameters are compared between treated and control groups to assess toxicity and recovery.

Conclusion

This compound is an effective prodrug of the broad-spectrum antibiotic thiamphenicol, successfully formulated to improve oral administration by masking the parent drug's bitter taste. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, makes it a valuable therapeutic agent. The key advantage of thiamphenicol is its more favorable safety profile compared to chloramphenicol, as it is not linked to irreversible aplastic anemia. However, researchers and clinicians must remain aware of its potential to cause dose-dependent and reversible bone marrow suppression. The quantitative data from pharmacokinetic and toxicological studies in various animal models provide a crucial foundation for understanding its disposition and safety, guiding further research and clinical use. Future research could focus on developing sustained-release formulations to improve patient compliance and further investigating its efficacy against emerging multi-drug resistant pathogens.[1]

References

- 1. THIAMPHENICOLPALMITATE | 1487-91-8 | Benchchem [benchchem.com]

- 2. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. What is Thiamphenicol used for? [synapse.patsnap.com]

- 8. lookchem.com [lookchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | C28H45Cl2NO6S | CID 6452680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 15. mims.com [mims.com]

- 16. goldbio.com [goldbio.com]

- 17. Thiamphenicol [fao.org]

- 18. An assessment of chloramphenicol and thiamphenicol in the induction of aplastic anaemia in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Thiamphenicol Palmitate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamphenicol (B1682257) palmitate is a prodrug of the broad-spectrum antibiotic, thiamphenicol. The palmitate ester is designed to improve the formulation characteristics and taste of the parent drug. For thiamphenicol to become therapeutically active, it must be hydrolyzed from its palmitate ester form. This technical guide provides a comprehensive overview of the degradation pathways, resulting metabolites, and the experimental methodologies used to study these processes. The primary degradation pathway is the enzymatic hydrolysis in the small intestine, which releases the active thiamphenicol. The subsequent metabolism of thiamphenicol is limited in most species, with the majority of the drug being excreted unchanged. This document consolidates available quantitative data, details experimental protocols, and provides visual representations of the degradation pathways and analytical workflows.

Core Degradation Pathway: Enzymatic Hydrolysis

Thiamphenicol palmitate is pharmacologically inactive and relies on in-vivo hydrolysis to its active form, thiamphenicol, and palmitic acid, a common dietary fatty acid.[1][2] This bioconversion is essential for the drug's absorption and systemic availability.

The primary site of this hydrolysis is the small intestine.[2] The cleavage of the ester bond is catalyzed by intestinal enzymes, with pancreatic lipase (B570770) being a key enzyme in this process, similar to the well-studied hydrolysis of chloramphenicol (B1208) palmitate.[1][3][4][5]

The overall hydrolysis reaction can be summarized as follows:

This compound + H₂O ---(Intestinal Esterases/Lipases)--> Thiamphenicol + Palmitic Acid

Factors Influencing Hydrolysis

The rate and extent of this enzymatic hydrolysis are critical factors that influence the absorption and bioavailability of the active drug.[1] Formulation parameters such as particle size and the presence of surfactants can significantly impact the dissolution of the sparingly soluble this compound in gastrointestinal fluids, which is a rate-limiting step for its subsequent enzymatic hydrolysis.[1]

Metabolism of Active Thiamphenicol

Once thiamphenicol is liberated from its palmitate ester, it undergoes limited metabolism in most species.[1] A defining characteristic of thiamphenicol is its predominant excretion as the unchanged parent drug, primarily through renal excretion.[1][6][7]

Minor Metabolic Pathways

While the majority of thiamphenicol is excreted unchanged, minor metabolic pathways have been identified in some species:

-

Glucuronidation: This is a minor metabolic pathway in rats and rabbits.[2] However, a higher degree of glucuronidation has been observed in guinea pigs and pigs. In vitro studies using pig hepatocytes have shown that about 30% of thiamphenicol can undergo glucuronidation.[2] The resulting metabolite is thiamphenicol-3-glucuronide.

-

Oxidation and Dehydration: In environmental biodegradation studies using microorganisms like Sphingomonas sp., metabolites resulting from the oxidation of the C3-hydroxyl group and dehydration have been proposed.[2] While not a primary mammalian metabolic pathway, it indicates potential sites of biotransformation.

The known and proposed metabolites of thiamphenicol are summarized in the table below.

Quantitative Data

Pharmacokinetics of Thiamphenicol after Oral Administration

The following tables summarize key pharmacokinetic parameters of thiamphenicol in humans and various animal models following oral administration, which includes the initial hydrolysis of a prodrug form where applicable.

Table 1: Pharmacokinetic Parameters of Thiamphenicol in Humans

| Dosage | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Reference |

| 2.5 g (oral) | 16.1 - 18.6 | ~2 | 2-3 | [1][6] |

Table 2: Pharmacokinetic Parameters of Thiamphenicol in Animal Models

| Species | Dosage | Route | Cmax (µg/mL) | Tmax (hr) | Bioavailability (%) | Half-life (hr) | Reference |

| Rats | 30 mg/kg | Oral | - | - | - | 0.77 | [7] |

| Pigs | 10-20 mg/kg | Oral | 1.29 - 2.81 | 1-2 | - | 1.2 | [6] |

| Broiler Chickens | 30 mg/kg | Oral | 14.58 ± 0.1 | - | - | 2.65 ± 0.01 | [1] |

| Calves | 30 mg/kg | IM | - | - | 84 | 1.75 | [8] |

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This protocol is a representative method for assessing the in vitro enzymatic hydrolysis of this compound, based on methodologies used for similar ester prodrugs.

Objective: To determine the rate and extent of hydrolysis of this compound to thiamphenicol in the presence of intestinal enzymes.

Materials:

-

This compound

-

Pancreatin (B1164899) (containing lipases and esterases) or porcine liver esterase[9]

-

Simulated intestinal fluid (SIF, pH 6.8)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Thiamphenicol analytical standard

-

UPLC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into pre-warmed SIF to achieve the desired final concentration, ensuring the final concentration of the organic solvent is minimal (<1%).

-

Prepare a solution of pancreatin or porcine liver esterase in SIF.

-

Initiate the reaction by adding the enzyme solution to the this compound solution in SIF at 37°C with constant shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and thiamphenicol using a validated UPLC-MS/MS method (see section 5.2).

-

Calculate the rate of hydrolysis from the disappearance of the parent compound and the appearance of the active drug.

UPLC-MS/MS Method for the Quantification of Thiamphenicol

This is a validated method for the determination of thiamphenicol in biological matrices.

Instrumentation:

-

Waters Acquity UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[10][11]

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[10] or Waters Acquity UPLC HSS C18 (50 mm × 2.1 mm, 1.8 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10][12]

-

Column Temperature: 40°C.[11]

Mass Spectrometry Conditions:

-

Ionization Mode: ESI negative for thiamphenicol.[11]

-

Multiple Reaction Monitoring (MRM) Transitions:

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Perform liquid-liquid extraction with ethyl acetate.[10]

-

Vortex and centrifuge.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Visualizations

Degradation Pathway of this compound

Degradation pathway of this compound.

Experimental Workflow for In Vitro Hydrolysis

Workflow for in vitro enzymatic hydrolysis assay.

References

- 1. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THIAMPHENICOLPALMITATE | 1487-91-8 | Benchchem [benchchem.com]

- 3. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rate studies on dissolution and enzymatic hydrolysis of chloramphenicol palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Suspensions of chloramphenicol palmitate. Enzymatic hydrolysis and resorption] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]

- 8. [Preparation, hydrolysis and resorption of chloramphenicol palmitate-suspensions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Amphenicols and Metabolites in Animal-Derived Foods Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: Thiamphenicol Palmitate In Vitro Assays

Introduction

Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic and a structural analogue of chloramphenicol.[1][2] It functions by inhibiting protein synthesis in bacteria.[1][2] Thiamphenicol palmitate is a prodrug of thiamphenicol, designed to improve its oral absorption. In the body, it is hydrolyzed to release the active compound, thiamphenicol. Therefore, in vitro assays are typically performed with thiamphenicol itself. The primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase step of protein elongation.[1][3][4] This action is selective for bacterial 70S ribosomes, providing a basis for its therapeutic use.[3]

This document provides detailed protocols for key in vitro assays to characterize the activity of thiamphenicol: antimicrobial susceptibility testing, inhibition of protein synthesis, and cytotoxicity assessment.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol targets the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. By binding to this site, it physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site, preventing the formation of a peptide bond with the growing polypeptide chain at the P-site.[3] This leads to the cessation of protein elongation, which is detrimental to bacterial growth and survival.[3]

References

Application Notes and Protocols for Thiamphenicol Palmitate in Animal Models of Respiratory Infections

For Researchers, Scientists, and Drug Development Professionals